N-[(Benzenesulfonyl)oxy]-N-phenylaniline
Description
N-[(Benzenesulfonyl)oxy]-N-phenylaniline is a sulfonate ester derivative of aniline, characterized by a benzenesulfonyloxy (-O-SO₂-C₆H₅) group attached to the nitrogen of diphenylamine.
Synthesis of such compounds typically involves reactions between aniline derivatives and benzenesulfonyl chloride or its analogs in basic aqueous media . For example, N-(2,3-dimethylphenyl)benzenesulfonamide (a structural analog) is synthesized via nucleophilic substitution between 2,3-dimethylaniline and benzenesulfonyl chloride . Characterization methods include ¹H-NMR, IR spectroscopy, and mass spectrometry, as demonstrated in studies of similar sulfonamide derivatives .
Properties
CAS No. |
923034-56-4 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(N-phenylanilino) benzenesulfonate |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChI Key |
YODRJABBFJLEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the phenylsulfonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an electrophilic aminating agent, facilitating the formation of C–N and N–N bonds.
Biology: The compound’s ability to form stable intermediates makes it useful in the synthesis of biologically active molecules.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific amine functionalities.
Mechanism of Action
The mechanism by which N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Insights :
- Sulfonate vs. Sulfonamides, like those in , exhibit antibacterial properties due to their ability to inhibit enzymes (e.g., carbonic anhydrase) .
- Nitroso vs. Sulfonate: N-Nitrosodiphenylamine’s nitroso group confers carcinogenicity, while sulfonate esters are generally less toxic but more reactive in hydrolysis or nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
